N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Description
N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide is a synthetic small-molecule compound characterized by a benzamide core substituted with a pyrrolidin-1-ylsulfonyl group at the 4-position and a pyridin-2-ylmethyl moiety at the amide nitrogen. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-13-15-5-1-2-10-18-15)14-6-8-16(9-7-14)24(22,23)20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBBYHGHPGMTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of pyridin-2-ylmethanol with 4-pyrrolidin-1-ylsulfonylbenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactions and the use of automated synthesizers. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Solvent recycling and waste minimization are also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: NaH in dimethylformamide (DMF) at room temperature.
Major Products
The major products formed from these reactions include oxidized pyridine derivatives, reduced amine derivatives, and substituted pyridine compounds .
Scientific Research Applications
N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Functional Group Analysis
- Pyridine vs. The thiazole in 377756-87-1 introduces sulfur, which may influence redox properties .
- Sulfonamide/Sulfonyl Groups: All compounds feature sulfonamide/sulfonyl moieties, which are known to interact with tyrosine kinases, carbonic anhydrases, or other enzymes. The sulfamoyl group in 448234-53-5 adds a secondary amine, increasing polarity compared to the target compound .
Physical Properties
- Melting Points : While the target compound’s melting point is unspecified, the chromen-2-yl derivative in has a melting point of 211–214°C, suggesting high crystallinity due to planar aromatic systems .
- Molecular Weight : The target compound is likely lighter than 448234-53-5 (501.6 g/mol) and significantly lighter than the chromen-2-yl analogue (616.9 g/mol), which may correlate with better solubility and bioavailability .
Implications for Research and Development
- Drug Design : The pyridin-2-ylmethyl group in the target compound balances lipophilicity and hydrogen bonding, making it a versatile scaffold for optimizing pharmacokinetics.
- Material Science : Sulfonylbenzamide derivatives are explored for crystal engineering; the Cambridge Structural Database (CSD) contains over 250,000 small-molecule structures, enabling predictive modeling of packing arrangements .
Biological Activity
N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide, a synthetic compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 396.52 g/mol. Its structure features a pyridine ring, a pyrrolidine moiety, and a sulfonylbenzamide group, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The compound has been studied for its role as an inhibitor in signaling pathways relevant to cancer and inflammatory diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. In vitro studies demonstrated that the compound effectively reduced cell viability in various cancer cell lines, including breast, lung, and colon cancers.
Anti-inflammatory Properties
The compound also displays anti-inflammatory activity by inhibiting pro-inflammatory cytokines and modulating immune responses. Studies have reported that it can reduce inflammation markers in animal models of arthritis and other inflammatory conditions.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 5 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Anti-inflammatory Effects
A separate study investigated the anti-inflammatory effects of this compound in a rat model of collagen-induced arthritis. The treatment group showed a significant reduction in joint swelling and inflammatory markers (TNF-alpha and IL-6) compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases.
Data Tables
Q & A
Q. What degradation pathways occur under accelerated stability conditions, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
